5-Hexyn-3-ol
CAS No.: 19780-84-8
Cat. No.: VC20744333
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19780-84-8 |
|---|---|
| Molecular Formula | C6H10O |
| Molecular Weight | 98.14 g/mol |
| IUPAC Name | hex-5-yn-3-ol |
| Standard InChI | InChI=1S/C6H10O/c1-3-5-6(7)4-2/h1,6-7H,4-5H2,2H3 |
| Standard InChI Key | AJYGRAORQSCNED-UHFFFAOYSA-N |
| SMILES | CCC(CC#C)O |
| Canonical SMILES | CCC(CC#C)O |
Introduction
Fundamental Chemical Identity
Chemical Structure and Nomenclature
5-Hexyn-3-ol is an organic compound with the molecular formula C6H10O and CAS Registry Number 19780-84-8. The compound is also known by several synonyms including hex-5-yn-3-ol, 1-Hexyn-4-ol, and 4-Hydroxy-1-hexyne . Its structure features a six-carbon chain with a terminal alkyne functional group (carbon-carbon triple bond) at positions 5-6 and a hydroxyl group attached to the third carbon atom .
The compound's exact mass is 98.073166, with a molecular weight of 98.143 g/mol, making it a relatively small organic molecule . The presence of both alkyne and hydroxyl functional groups in its structure contributes to its chemical versatility and reactivity profile.
Historical Context
Physical and Chemical Properties
Physical Characteristics
5-Hexyn-3-ol exhibits distinctive physical properties that are important for both handling in laboratory settings and industrial applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 98.143 g/mol |
| Density | 0.9±0.1 g/cm³ |
| Boiling Point | 162.6±13.0 °C at 760 mmHg |
| Melting Point | -34°C (estimate) |
| Flash Point | 76.8±12.1 °C |
| Vapor Pressure | 0.7±0.7 mmHg at 25°C |
| Index of Refraction | 1.447 |
| LogP | 0.87 |
| PSA | 20.23000 |
The compound appears as a colorless to pale yellow liquid at standard conditions, with a characteristic odor . Its physical state facilitates handling in laboratory environments, while its moderate boiling point allows for distillation under standard laboratory vacuum conditions.
Chemical Reactivity
The chemical reactivity of 5-Hexyn-3-ol is dominated by its two primary functional groups:
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Terminal Alkyne Group: This functional group can participate in a variety of reactions typical of alkynes, including:
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Addition reactions with halogens and hydrogen
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Cycloaddition reactions
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Metal-catalyzed coupling reactions
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Click chemistry applications
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Secondary Alcohol Group: The hydroxyl functionality enables:
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Oxidation to ketones
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Esterification reactions
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Dehydration reactions
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Substitution reactions
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This dual functionality makes 5-Hexyn-3-ol particularly versatile as a building block in organic synthesis, allowing for selective modifications at either functional group .
Future Perspectives
Research Frontiers
The unique structure and reactivity of 5-Hexyn-3-ol suggest potential for expanded applications in advanced synthetic methodologies. Future research may focus on:
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Development of more efficient and selective synthetic routes
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Exploration of novel catalytic systems for transformations involving the compound
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Investigation of potential biological activities of derivatives
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Application in click chemistry and bioconjugation reactions
Market Projections
The market analysis indicates potential growth in the 5-Hexyn-3-ol market from 2020 to 2030 . This projected growth suggests increasing demand and applications for this compound, potentially driven by:
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Expanded use in pharmaceutical intermediates
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Growth in specialty chemical markets
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Development of new applications leveraging its dual functionality
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Advancements in production technology reducing costs
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